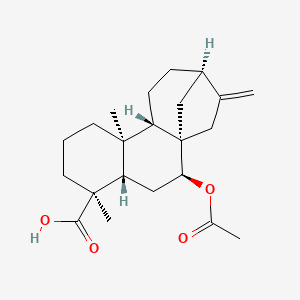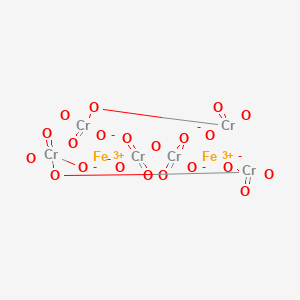![molecular formula C14H21Cl2NO3 B13737886 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride CAS No. 4210-74-6](/img/structure/B13737886.png)
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H21ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group, an acetyl group, and a diethylazanium group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride typically involves the reaction of 4-chlorophenoxyacetic acid with diethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Common catalysts used in this process include metal halides such as FeBr3, AlCl3, and ZnCl2 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid
- 4-chlorophenoxyacetyl chloride
- 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate .
Uniqueness
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar molecules .
Properties
CAS No. |
4210-74-6 |
|---|---|
Molecular Formula |
C14H21Cl2NO3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI Key |
SMDYKCTYVSXKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)
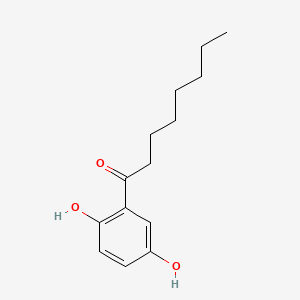
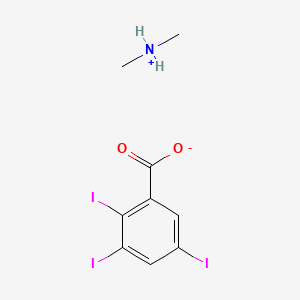
![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)

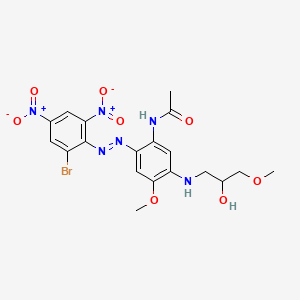

![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)


